Lipophilicity (LogP) Comparison: 2-Bromo Derivative Exhibits Highest Lipophilicity Among Halogenated Analogs
2-Bromoquinoline-4-carboxylic acid demonstrates a higher computed lipophilicity (logP) compared to its 2-chloro and 2-fluoro analogs. This difference is critical for applications where membrane permeability or compound retention time in reversed-phase chromatography is a key parameter. The target compound's XLogP3 is 3.3 [1], which is 0.08 units higher than that of 2-chloroquinoline-4-carboxylic acid (XLogP3 = 3.22) [2]. Data for 2-fluoroquinoline-4-carboxylic acid, from a separate QSPR study, shows a logP of 3.22, which is also lower than the 2-bromo derivative [3].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Chloroquinoline-4-carboxylic acid: XLogP3 = 3.22; 2-Fluoroquinoline-4-carboxylic acid: QSPR LogP = 3.22 |
| Quantified Difference | Δ logP = +0.08 (vs. 2-chloro and 2-fluoro) |
| Conditions | Computed values from PubChem XLogP3 (bromo, chloro) and QSPR model (fluoro). |
Why This Matters
The higher logP indicates greater lipophilicity, which can be advantageous for designing compounds with enhanced passive membrane permeability.
- [1] PubChem. 2-Bromoquinoline-4-carboxylic acid: Computed Properties (XLogP3). Accessed 2026. View Source
- [2] PubChem. 2-Chloroquinoline-4-carboxylic acid: Computed Properties (XLogP3). Accessed 2026. View Source
- [3] Table 1: QSPR properties for 2-fluoroquinoline-4-carboxylic acid. PMC, 2019. View Source
